molecular formula C11H14N2O6 B10874892 2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol

2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol

Cat. No.: B10874892
M. Wt: 270.24 g/mol
InChI Key: NOAWULJXHYKZDY-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol is a complex organic compound characterized by its unique structure, which includes both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-nitrobenzaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of new functional groups, such as alkyl or acyl groups, replacing the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both hydroxyl and nitro groups can influence its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to form Schiff bases makes it a versatile scaffold for designing molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for cross-linking and other chemical modifications, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2-Amino-2-hydroxymethyl-propane-1,3-diol: Another precursor used in the synthesis.

    Schiff Bases: Compounds with similar structures formed by the condensation of aldehydes or ketones with amines.

Uniqueness

The uniqueness of 2-Hydroxymethyl-2-((2-hydroxy-3-nitro-benzylidene)-amino)-propane-1,3-diol lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-hydroxy-3-nitrophenyl)methylideneamino]propane-1,3-diol

InChI

InChI=1S/C11H14N2O6/c14-5-11(6-15,7-16)12-4-8-2-1-3-9(10(8)17)13(18)19/h1-4,14-17H,5-7H2

InChI Key

NOAWULJXHYKZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC(CO)(CO)CO

Origin of Product

United States

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